(R)-2-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)acetic acid (R)-2-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 61350-64-9
VCID: VC17242458
InChI: InChI=1S/C14H17NO4/c16-13(17)9-12-7-4-8-15(12)14(18)19-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,16,17)/t12-/m1/s1
SMILES:
Molecular Formula: C14H17NO4
Molecular Weight: 263.29 g/mol

(R)-2-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)acetic acid

CAS No.: 61350-64-9

Cat. No.: VC17242458

Molecular Formula: C14H17NO4

Molecular Weight: 263.29 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)acetic acid - 61350-64-9

Specification

CAS No. 61350-64-9
Molecular Formula C14H17NO4
Molecular Weight 263.29 g/mol
IUPAC Name 2-[(2R)-1-phenylmethoxycarbonylpyrrolidin-2-yl]acetic acid
Standard InChI InChI=1S/C14H17NO4/c16-13(17)9-12-7-4-8-15(12)14(18)19-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,16,17)/t12-/m1/s1
Standard InChI Key VNCNCAUMHGXGGZ-GFCCVEGCSA-N
Isomeric SMILES C1C[C@@H](N(C1)C(=O)OCC2=CC=CC=C2)CC(=O)O
Canonical SMILES C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CC(=O)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-[(2R)-1-phenylmethoxycarbonylpyrrolidin-2-yl]acetic acid, reflects its stereochemistry and functional groups. Its molecular formula is C₁₄H₁₇NO₄, with a molecular weight of 263.29 g/mol. The (R)-configuration at the pyrrolidine ring’s second carbon is critical for its biological interactions.

Key structural features include:

  • A pyrrolidine ring substituted with a Cbz group at the nitrogen atom.

  • An acetic acid side chain at the second position of the pyrrolidine.

  • A benzyloxycarbonyl (Cbz) protecting group, which enhances stability during synthetic processes .

Physicochemical Characteristics

Data from experimental measurements and computational models reveal the following properties:

PropertyValueSource
Density1.252 g/cm³
Boiling Point448.368°C at 760 mmHg
Refractive Index1.563
Flash Point224.965°C
Vapor Pressure0 mmHg at 25°C
SolubilitySoluble in polar aprotic solvents (e.g., DCM, THF)

The low vapor pressure and high boiling point suggest stability under standard laboratory conditions, while solubility in dichloromethane (DCM) and tetrahydrofuran (THF) facilitates its use in organic reactions .

Synthesis and Reaction Pathways

Key Synthetic Strategies

The synthesis of (R)-2-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)acetic acid typically involves multi-step protocols starting from pyrrolidine derivatives. A representative route includes:

  • Cbz Protection: Pyrrolidine is treated with benzyl chloroformate in the presence of a base (e.g., sodium hydroxide) to introduce the Cbz group at the nitrogen atom.

  • Side-Chain Introduction: Acetic acid or its derivatives are coupled to the pyrrolidine ring via alkylation or condensation reactions.

  • Stereochemical Control: Asymmetric synthesis techniques, such as Ni-catalyzed conjugate additions, ensure the (R)-configuration is retained .

Reaction Conditions

  • Solvents: Dichloromethane (DCM), tetrahydrofuran (THF).

  • Catalysts: Nickel complexes for asymmetric induction .

  • Deprotection Agents: Trifluoroacetic acid (TFA) or hydrogenolysis for Cbz removal in downstream steps.

A notable example from acromelic acid synthesis demonstrates the use of Raney Ni under high-pressure hydrogenation to reduce nitro groups and facilitate intramolecular cyclization .

Applications in Scientific Research

Medicinal Chemistry

The compound’s chiral pyrrolidine structure mimics natural amino acids, making it valuable for designing ionotropic glutamate receptor modulators. For instance, acromelic acids—structurally related compounds—exhibit neuro-excitatory activity 100 times stronger than kainic acid . While direct biological data for this specific compound is limited, its role as a precursor suggests potential in neuropharmacology.

Organic Synthesis

As a building block, the compound enables:

  • Construction of peptidomimetics via amide bond formation.

  • Synthesis of heterocyclic frameworks through intramolecular cyclization .

Mechanistic Insights and Biological Interactions

Mode of Action

The Cbz group stabilizes the pyrrolidine nitrogen, preventing undesired protonation during reactions. In biological contexts, the acetic acid moiety may participate in hydrogen bonding with enzyme active sites, analogous to glutamate receptor agonists .

Stereochemical Influence

The (R)-configuration ensures optimal spatial alignment for binding to chiral biological targets. Epimerization studies on related compounds show that basic conditions (e.g., t-BuOK) can invert stereochemistry, underscoring the need for precise synthetic control .

Comparative Analysis with Related Compounds

CompoundKey DifferencesApplications
Pyrrolidine acetic acid Lacks Cbz group; simpler structureIntermediate in alkaloid synthesis
Acromelic Acid A Contains pyridone ringNeurotoxin research

The Cbz group in (R)-2-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)acetic acid enhances its utility in multi-step syntheses compared to unprotected analogues .

Recent Advances and Future Directions

Recent methodologies (as of 2024) emphasize catalytic asymmetric synthesis to improve yield and enantiomeric excess. Innovations in flow chemistry and continuous hydrogenation may further streamline production . Future studies could explore its incorporation into drug candidates targeting neurological disorders.

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